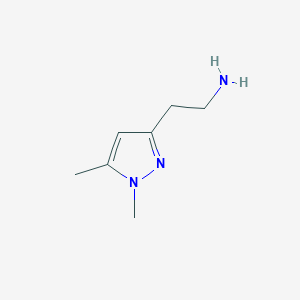
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine
Overview
Description
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1226290-78-3 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine can be represented by the InChI code: 1S/C7H13N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4,8H2,1-2H3 .Physical And Chemical Properties Analysis
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine”, focusing on six unique applications. Each application will be detailed in a separate section with a clear heading.
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as the one , are known for their potent antileishmanial and antimalarial activities. These activities are often explored through synthesis and structural verification techniques like FTIR and NMR .
Anti-proliferative Activity
Pyrazole derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines, including LNCaP and PC-3 . This suggests potential applications in cancer research and therapy.
Anti-tubercular Potential
Similar compounds containing the pyrazole structure have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This indicates a possible use in developing treatments for tuberculosis.
Synthesis and Characterization
The compound can be synthesized and characterized using techniques such as single-crystal X-ray structure determination and NMR spectroscopy, which are essential for confirming its structure and purity .
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROGDRNGLIIEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
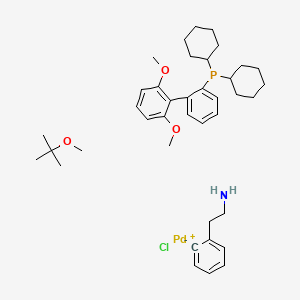
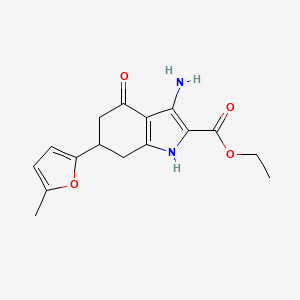

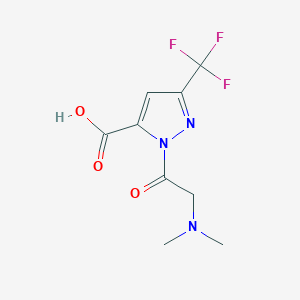
![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)
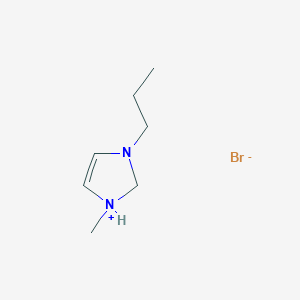


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)